4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine
Overview
Description
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine is a chemical compound with the molecular formula C8H12ClN3. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position and methyl groups at the 5th and 6th positions, along with an N,N-dimethylamine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine typically involves the reaction of 4-chloro-5,6-dimethyl-2-pyrimidinamine with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylpyrimidine: Similar in structure but lacks the N,N-dimethylamine group.
2,4-Dichloro-5-methylpyrimidine: Contains two chloro groups and a methyl group, differing in substitution pattern.
4-Chloro-2,2’6’,2’'-terpyridine: A tridentate ligand with a different coordination chemistry .
Uniqueness
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethylamine group at the 2nd position enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-chloro-N,N,5,6-tetramethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-5-6(2)10-8(12(3)4)11-7(5)9/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVWRZBKSLQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496190 | |
Record name | 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-58-2 | |
Record name | 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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